propyl N-(3,4-dichlorophenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl N-(3,4-dichlorophenyl)carbamodithioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propyl group attached to a carbamodithioate moiety, with two chlorine atoms positioned at the 3 and 4 locations on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(3,4-dichlorophenyl)carbamodithioate typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and propyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Propyl N-(3,4-dichlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or disulfide.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl N-(3,4-dichlorophenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pesticides and fungicides.
Mechanism of Action
The mechanism of action of propyl N-(3,4-dichlorophenyl)carbamodithioate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound effective as an antimicrobial or antifungal agent .
Comparison with Similar Compounds
Similar Compounds
- Propyl N-(3,4-dichlorophenyl)carbamate
- Triethylammonium N-(3,4-dichlorophenyl)dithiocarbamate
- Mancozeb (Manganese Zinc ethylenebis(dithiocarbamate))
- Propineb (Zinc propylenebis(dithiocarbamate))
Uniqueness
Propyl N-(3,4-dichlorophenyl)carbamodithioate is unique due to its specific structural features, such as the presence of the propyl group and the dichlorophenyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H11Cl2NS2 |
---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
propyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H11Cl2NS2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChI Key |
LPIRKUYPJBHSSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.